Apimostinel
Overview
Description
It is currently under development for the acute treatment of major depressive disorder by Gate Neurosciences, and was previously developed by Naurex and Allergan . This compound is an amidated tetrapeptide that has been structurally modified to enhance its metabolic stability and pharmacokinetic profile .
Scientific Research Applications
NRX-1074 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Mechanism of Action
Apimostinel’s mechanism of action acts through a unique binding site on the NMDA receptor, independent of the glycine site, to modulate receptor activity and enhance NMDAR-mediated synaptic plasticity . It is 1000-fold more potent in vitro and is intended as an improved, follow-up drug to rapastinel .
Safety and Hazards
Future Directions
Results from a Phase 1 study demonstrated a dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation from baseline, compared with subjects who received placebo . These results support an upcoming Phase 2 study of zelquistinel, the company’s lead oral NMDA receptor modulator for major depressive disorder .
Preparation Methods
The synthesis of NRX-1074 involves the modification of amino acids to create a tetrapeptide structure. The synthetic route includes the addition of a benzyl group to enhance its metabolic stability and oral bioavailability . The exact industrial production methods are proprietary and not publicly disclosed, but typically involve peptide synthesis techniques and purification processes to ensure high purity and efficacy .
Chemical Reactions Analysis
NRX-1074 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: NRX-1074 can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, to form various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original tetrapeptide structure .
Comparison with Similar Compounds
NRX-1074 is similar to other NMDA receptor modulators such as:
Rapastinel (GLYX-13): Both compounds act on the NMDA receptor but NRX-1074 is 1000-fold more potent in vitro and has improved metabolic stability.
Zelquistinel: Another investigational antidepressant that modulates the NMDA receptor but differs in its chemical structure and pharmacokinetic profile.
The uniqueness of NRX-1074 lies in its structural modification, which enhances its potency and stability compared to other similar compounds .
Properties
IUPAC Name |
(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUEXCIEIAXPM-PJUQSVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031863 | |
Record name | Apimostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421866-48-9 | |
Record name | Apimostinel [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NRX-1074 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apimostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APIMOSTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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